molecular formula C15H12ClFO B1327622 2'-Chloro-3-(3-fluorophenyl)propiophenone CAS No. 898767-32-3

2'-Chloro-3-(3-fluorophenyl)propiophenone

Cat. No.: B1327622
CAS No.: 898767-32-3
M. Wt: 262.7 g/mol
InChI Key: UQJXBWKVBWJSPB-UHFFFAOYSA-N
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Description

2’-Chloro-3-(3-fluorophenyl)propiophenone is an organic compound with the molecular formula C15H12ClFO It is a derivative of propiophenone, characterized by the presence of a chloro group at the 2’ position and a fluoro group at the 3 position of the phenyl ring

Scientific Research Applications

2’-Chloro-3-(3-fluorophenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for a similar compound, 3-(3-Fluorophenyl)propionic acid, indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-3-(3-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-fluorobenzoyl chloride with 2-chloropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2’-Chloro-3-(3-fluorophenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where nucleophiles replace these halogens under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with nucleophiles.

Mechanism of Action

The mechanism of action of 2’-Chloro-3-(3-fluorophenyl)propiophenone involves its interaction with molecular targets through its functional groups. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The ketone group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

  • 2’-Chloro-3-(3-chlorophenyl)propiophenone
  • 2’-Fluoro-3-(3-chlorophenyl)propiophenone
  • 3’-Chloro-3-(3-fluorophenyl)propiophenone

Comparison: Compared to its analogs, 2’-Chloro-3-(3-fluorophenyl)propiophenone is unique due to the specific positioning of the chloro and fluoro groups, which can significantly influence its chemical and biological properties. The presence of these substituents can alter the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO/c16-14-7-2-1-6-13(14)15(18)9-8-11-4-3-5-12(17)10-11/h1-7,10H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJXBWKVBWJSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644538
Record name 1-(2-Chlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-32-3
Record name 1-(2-Chlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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